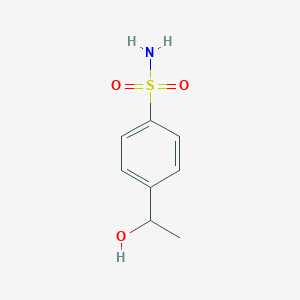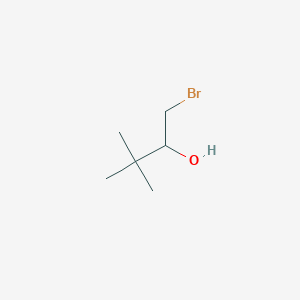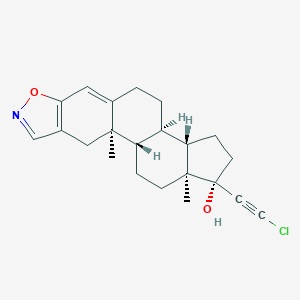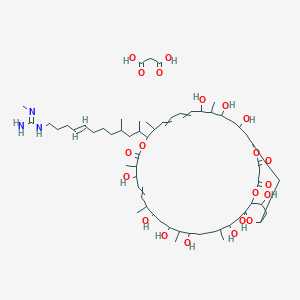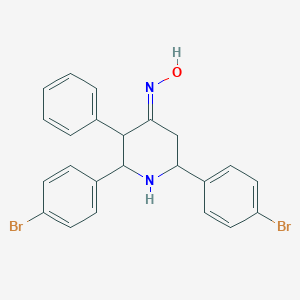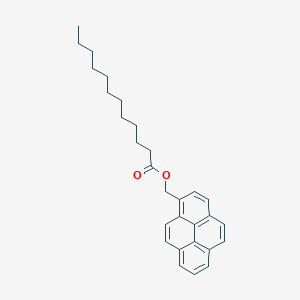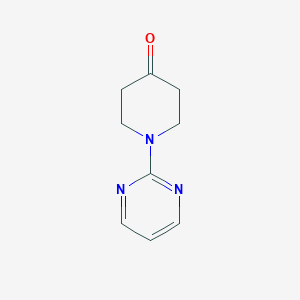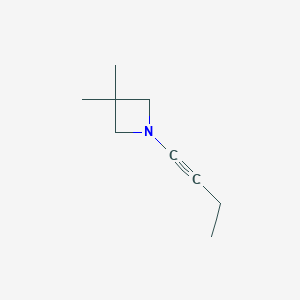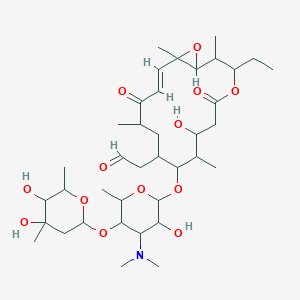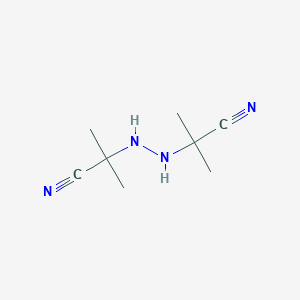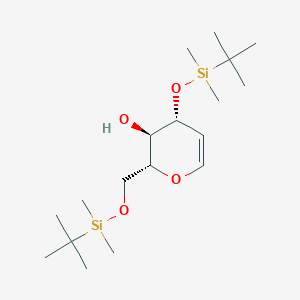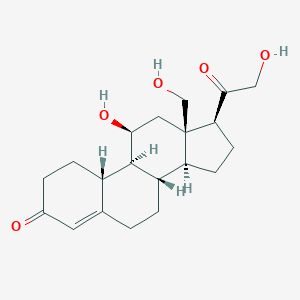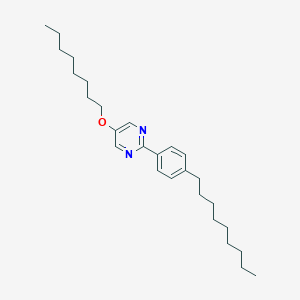
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine, also known as NP-5O, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biology, chemistry, and pharmacology.
Scientific Research Applications
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of pharmacology, where it has been found to have potent anti-inflammatory and anti-cancer properties. 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has also been used in studies related to the regulation of gene expression, as well as in the development of new drug delivery systems.
Mechanism Of Action
The mechanism of action of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine are diverse and depend on the specific research application. In studies related to inflammation, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the migration of immune cells to sites of inflammation. In studies related to cancer, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and metastasis of tumors.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is its potent anti-inflammatory and anti-cancer properties, which make it a valuable tool for studying these disease processes. Additionally, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to have low toxicity and good solubility in a variety of solvents, which makes it easy to work with in lab experiments. However, one of the limitations of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are many potential future directions for research on 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine. One area of interest is the development of new drug delivery systems that utilize 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine as a carrier molecule. Another area of interest is the investigation of the potential applications of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine and to optimize its synthesis and purification processes.
Synthesis Methods
The synthesis of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine involves the reaction of 4-nonylphenol and 5-octyloxy-2-chloropyrimidine in the presence of a base catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization. The purity of the final product is crucial for its use in scientific research, and therefore, the synthesis process must be carefully controlled and optimized.
properties
CAS RN |
121640-69-5 |
|---|---|
Product Name |
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine |
Molecular Formula |
C27H42N2O |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-(4-nonylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-17-19-25(20-18-24)27-28-22-26(23-29-27)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI Key |
KUPMQEUGHMDRFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
synonyms |
2-(4-Nonylphenyl)-5-(octyloxy)-pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



